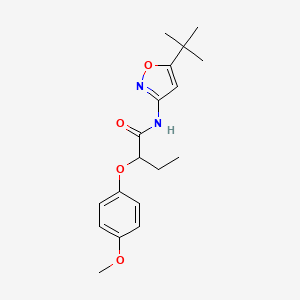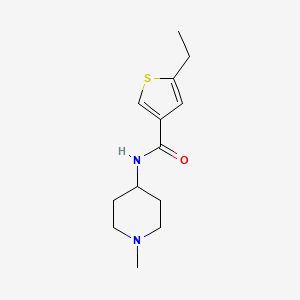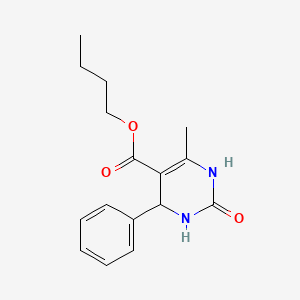![molecular formula C18H29NO B4936138 1-[4-(4-isopropylphenoxy)butyl]piperidine](/img/structure/B4936138.png)
1-[4-(4-isopropylphenoxy)butyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-isopropylphenoxy)butyl]piperidine, also known as IPPB, is a chemical compound that belongs to the family of piperidine derivatives. IPPB has gained significant attention in the scientific community due to its potential applications in various research fields.
Wirkmechanismus
The mechanism of action of 1-[4-(4-isopropylphenoxy)butyl]piperidine involves its interaction with various molecular targets in the brain and other tissues. This compound has been shown to modulate the activity of ion channels and receptors, including the NMDA receptor, gamma-aminobutyric acid (GABA) receptor, and nicotinic acetylcholine receptor. This compound also inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By modulating these molecular targets, this compound can affect various physiological processes, including synaptic transmission, neuronal excitability, and cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can modulate the activity of ion channels and receptors, inhibit acetylcholinesterase activity, and reduce oxidative stress. In vivo studies have shown that this compound can improve cognitive function, reduce neuroinflammation, and protect against neuronal damage in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(4-isopropylphenoxy)butyl]piperidine has several advantages as a research tool, including its high potency, selectivity, and specificity for various molecular targets. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Researchers should exercise caution when working with this compound and ensure proper safety measures are in place.
Zukünftige Richtungen
1-[4-(4-isopropylphenoxy)butyl]piperidine has significant potential for further research and development in various fields. Some possible future directions include the development of novel this compound derivatives with improved pharmacological properties, the investigation of this compound's effects on other molecular targets and physiological processes, and the evaluation of this compound's therapeutic potential in clinical trials. Additionally, further studies are needed to elucidate the mechanisms underlying this compound's effects and to determine the optimal dosages and administration routes for this compound-based therapies.
Conclusion
This compound is a promising chemical compound with potential applications in various research fields. Its synthesis method is relatively straightforward, and it has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand this compound's therapeutic potential and to develop novel this compound-based therapies for various diseases.
Synthesemethoden
The synthesis of 1-[4-(4-isopropylphenoxy)butyl]piperidine involves the reaction of 4-isopropylphenol with 1-bromo-4-(4-piperidinyl)butane in the presence of a base, such as potassium carbonate. The reaction results in the formation of this compound as a white solid with a melting point of 63-65°C. The yield of this compound is typically around 40-50%, and the purity can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-isopropylphenoxy)butyl]piperidine has been extensively studied for its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to modulate the activity of ion channels and receptors, including the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning and memory. In pharmacology, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In medicinal chemistry, this compound has been used as a scaffold for the development of novel compounds with improved pharmacological properties.
Eigenschaften
IUPAC Name |
1-[4-(4-propan-2-ylphenoxy)butyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-16(2)17-8-10-18(11-9-17)20-15-7-6-14-19-12-4-3-5-13-19/h8-11,16H,3-7,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAAYAUYDIBLCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B4936066.png)
![N-cyclohexyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4936067.png)
![3-[1-(2,4-dichlorobenzyl)-3-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-4-phenyl-1,2,5-oxadiazole](/img/structure/B4936071.png)


![N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide](/img/structure/B4936107.png)

![N-(2,4-difluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4936119.png)

![N-(2,3-dihydro-1H-inden-2-yl)-4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B4936131.png)
![5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4936133.png)
![1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4936137.png)
![methyl 4-[(2-methoxy-4-propionylphenoxy)methyl]benzoate](/img/structure/B4936139.png)
![1-(2-methoxyphenyl)-4-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B4936145.png)